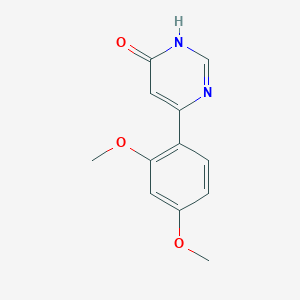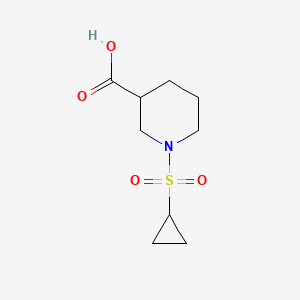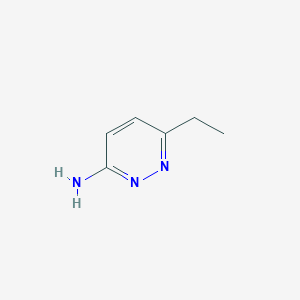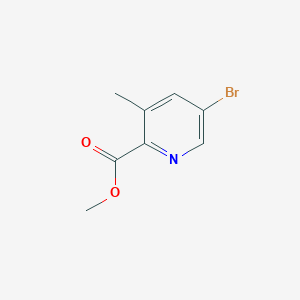
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol involves several steps. In one study, a pyridine derivative was used as a precursor for the preparation of fourteen heterocyclic compounds using both conventional thermal and microwave techniques . Diverse organic reagents, such as chloroacetic acid and pyridine, were used .Molecular Structure Analysis
The molecular structure of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol can be analyzed using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry . The spectroscopic analyses reveal diverse structure arrangements for the products .Scientific Research Applications
Anticancer Activity: Aurora Kinase A Inhibition
One of the notable applications of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol derivatives is in anticancer research. Specifically, these compounds have been evaluated for their ability to inhibit Aurora kinase A (AURKA), a protein that plays a crucial role in cell division and has been implicated in cancer progression . Derivatives of this compound have shown to reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death in human colon cancer cells .
Drug Design: Structure-Activity Relationship
The structure-activity relationship (SAR) of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol derivatives provides valuable insights for drug design. SAR studies have indicated that hydrophobic substituents and certain groups at specific positions increase the activity against cancer cells . This information is crucial for designing more potent and selective anticancer agents.
Herbicidal Applications
In the agricultural sector, certain derivatives of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol have been synthesized for potential use as herbicides . These compounds are designed to target specific pathways in weeds, offering a more targeted approach to weed control.
Antimicrobial Properties
Research has also explored the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives, which include 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol . These studies have shown promising results against both Gram-negative and Gram-positive bacteria, suggesting potential applications as novel antibacterials.
Therapeutic Potential in Other Diseases
The pyrimidine moiety, which is part of the 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol structure, is present in various drugs and has been studied for the development of new therapies . This includes potential treatments for diseases beyond cancer, such as rheumatoid arthritis and other inflammatory conditions.
Kinome Assay Applications
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol: derivatives have been used in kinome assays to identify their selectivity and inhibition profiles against a broad range of kinases . This application is vital for understanding the compound’s specificity and for further therapeutic explorations.
Computational Docking Studies
In silico docking experiments with 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol derivatives have been conducted to elucidate their molecular binding modes . These studies are essential for predicting how these compounds interact with their targets, which is a critical step in drug development.
Quantitative Structure-Activity Relationships (QSAR)
QSAR calculations with 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol derivatives help derive pharmacophores and understand the structural requirements for biological activity . This computational approach aids in predicting the activity of new compounds before they are synthesized.
properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-8-3-4-9(11(5-8)17-2)10-6-12(15)14-7-13-10/h3-7H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXOWGBXDZFTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)NC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid](/img/structure/B1486718.png)

![2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1486722.png)
![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)




![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)


![methyl 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate](/img/structure/B1486737.png)
